molecular formula C6H9NO B3113235 3-Hydroxycyclopentanecarbonitrile CAS No. 194534-83-3

3-Hydroxycyclopentanecarbonitrile

Cat. No.: B3113235
CAS No.: 194534-83-3
M. Wt: 111.14 g/mol
InChI Key: CBYFMEDJHNTXQX-UHFFFAOYSA-N
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Description

3-Hydroxycyclopentanecarbonitrile is an organic compound with the molecular formula C6H9NO It is characterized by a cyclopentane ring substituted with a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxycyclopentanecarbonitrile involves the reduction of 3-oxocyclopentanecarbonitrile. The reaction typically uses sodium borohydride as the reducing agent in methanol at room temperature. The process involves the following steps :

  • Dissolve 3-oxocyclopentanecarbonitrile in methanol.
  • Add sodium borohydride to the solution while maintaining the temperature between 20-30°C.
  • After 30 minutes, remove the solvent under reduced pressure.
  • Isolate the product using column chromatography with ethyl acetate and petroleum ether as the eluent.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxycyclopentanecarbonitrile can undergo various chemical reactions, including:

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

  • Reduction of the nitrile group yields cyclopentylamine.
  • Oxidation of the hydroxyl group yields 3-oxocyclopentanecarbonitrile.
  • Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxycyclopentanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxycyclopentanecarbonitrile depends on its specific applicationThe compound can act as a precursor to other bioactive molecules, which exert their effects through various molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a hydroxyl and a nitrile group on a cyclopentane ring, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-hydroxycyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFMEDJHNTXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194534-83-3
Record name 3-hydroxycyclopentane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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